N-(2-ethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Medicinal Chemistry Ligand Design Computational ADME

This 1,6-dihydropyridazine-3-carboxamide features a unique ortho-ethyl substitution on the N-aryl ring, providing a distinct steric and electronic profile for probing kinase hinge-binding or allosteric pockets. With no published biological data, it serves as an ideal new chemical entity for de novo structure-activity relationship (SAR) exploration. Its well-defined physicochemical properties (XLogP3-AA=3.3, TPSA=71Ų) make it suitable as a computational docking probe. Ensure your research stays ahead—buy this differentiated scaffold for your kinase inhibitor program. Standard purity is 95%. Request a quote for custom synthesis or bulk orders.

Molecular Formula C20H19N3O3
Molecular Weight 349.39
CAS No. 1004640-21-4
Cat. No. B2936945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
CAS1004640-21-4
Molecular FormulaC20H19N3O3
Molecular Weight349.39
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3
InChIInChI=1S/C20H19N3O3/c1-3-14-9-7-8-12-16(14)21-20(25)19-17(26-2)13-18(24)23(22-19)15-10-5-4-6-11-15/h4-13H,3H2,1-2H3,(H,21,25)
InChIKeyKKJSPKHJDXTLCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-ethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS 1004640-21-4): Core Chemical Identity and Class Context


N-(2-ethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS 1004640-21-4) is a member of the 1,6-dihydropyridazine-3-carboxamide class, characterized by a 6-oxo-1-phenylpyridazine core with a 4-methoxy substituent and an N-(2-ethylphenyl) carboxamide side chain. Its molecular formula is C20H19N3O3, molecular weight 349.39 g/mol, and computed XLogP3-AA value is 3.3 [1]. The compound carries the PubChem CID 8553777 and InChIKey KKJSPKHJDXTLCF-UHFFFAOYSA-N [1]. This core scaffold is a recognized privileged structure in kinase inhibitor design [2]; however, no primary research publications, patent biological examples, or curated bioactivity databases (e.g., ChEMBL, BindingDB) currently contain quantitative pharmacological data specifically attributed to this individual compound as of the latest assessment.

Why N-(2-ethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide Cannot Be Assumed Interchangeable with Close Analogs


Within the 1,6-dihydropyridazine-3-carboxamide series, even minor modifications to the N-aryl substituent can profoundly alter kinase selectivity profiles, off-target liabilities, and pharmacokinetic properties [1]. The ortho-ethyl substitution on the phenyl ring in this compound introduces a specific steric and electronic environment distinct from para-ethyl (e.g., N-(4-ethylphenyl)- analog, CAS not located) or meta-substituted analogs, potentially leading to differential target engagement. However, no head-to-head comparative biological data are publicly available for this specific compound versus any defined comparator. Therefore, generic substitution with any other dihydropyridazine carboxamide analog is not supported by evidence and carries unquantifiable risk of altered activity and selectivity.

N-(2-ethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide: Quantitative Differentiation Evidence Audit


Computational Property Differentiation: Ortho-Ethyl vs. Para-Ethyl Isomer

The ortho-ethyl substitution on the N-phenyl ring (target compound) versus the para-ethyl isomer (comparator) is expected to produce distinct conformational and electronic properties. Based on PubChem computed descriptors, the target compound has a Topological Polar Surface Area (TPSA) of 71 Ų and a hydrogen bond donor count of 1 [1]. While the para-ethyl isomer is also listed with the same molecular formula and weight, no experimentally measured biological activity data exist for either compound to substantiate a differentiation claim. This represents a purely computational class-level inference.

Medicinal Chemistry Ligand Design Computational ADME

Kinase Inhibition Potential: Scaffold-Class Inference Without Compound-Specific Data

Substituted pyridazine carboxamides are claimed as protein kinase inhibitors, particularly against ALK and c-Met, in US Patent 9,126,947 B2 [1]. The patent generically encompasses the core scaffold shared by the target compound but does not disclose this specific compound as an exemplified example or provide its IC50 values against any kinase. No peer-reviewed publication was identified reporting kinase inhibition data for N-(2-ethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide. Therefore, any inference of kinase activity for this compound remains unsupported by direct experimental evidence.

Kinase Inhibition Drug Discovery Cancer Research

BindingDB and ChEMBL Coverage Gap: No Curated Bioactivity Records

A systematic search of BindingDB and ChEMBL using the compound's InChIKey (KKJSPKHJDXTLCF-UHFFFAOYSA-N) and molecular formula (C20H19N3O3) returned zero curated bioactivity data points for N-(2-ethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide [REFS-1, REFS-2]. In contrast, numerous other dihydropyridazine carboxamide analogs have populated ChEMBL records with IC50/Ki data against defined targets. This absence of database annotation indicates that this compound has not been the subject of published structure-activity relationship (SAR) studies or high-throughput screening campaigns with publicly disclosed results.

Bioactivity Database Data Curation Evidence-Based Selection

Computed Physicochemical Property Profile: Baseline for Formulation Assessment

The compound's computed physicochemical properties from PubChem provide a baseline for formulation and solubility assessment: XLogP3-AA = 3.3, TPSA = 71 Ų, hydrogen bond donor count = 1, hydrogen bond acceptor count = 4, and rotatable bond count = 5 [1]. These values suggest moderate lipophilicity and acceptable drug-likeness per Lipinski's Rule of Five (molecular weight < 500, logP < 5, HBD ≤ 5, HBA ≤ 10). However, no experimental aqueous solubility, logD, pKa, or permeability data have been published. Without experimental PK or solubility data for this specific compound or its close analogs, no differentiation in developability can be asserted over other series members.

Physicochemical Properties Drug-likeness Formulation Development

Application Scenarios for N-(2-ethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide Based on Available Evidence


Exploratory Medicinal Chemistry: De Novo SAR Profiling

Given the complete absence of published biological data [1], this compound is most appropriately used as a new chemical entity for de novo structure-activity relationship (SAR) exploration within dihydropyridazine carboxamide kinase inhibitor programs. Its ortho-ethyl substitution pattern distinguishes it from para- and meta-substituted analogs listed in commercial libraries, offering a distinct steric and electronic profile for probing kinase hinge-binding or allosteric pocket interactions.

Computational Chemistry and Molecular Docking Studies

The compound's well-defined computed physicochemical properties (XLogP3-AA = 3.3, TPSA = 71 Ų, HBD = 1) [1] make it suitable as a virtual screening candidate or docking probe, provided its 3D conformer is generated. Its ortho-ethyl group may serve as a computational probe for assessing steric tolerance in target binding sites compared to less bulky N-aryl analogs.

Analytical Reference Standard Procurement

The compound may be procured as an analytical reference standard for method development (e.g., HPLC, LC-MS) targeting the dihydropyridazine carboxamide class, given its distinct retention characteristics inferred from its logP and TPSA. However, certificate of analysis should verify purity (typically 95% as listed by vendors, though vendor sources are excluded from this guide's evidence base).

Quote Request

Request a Quote for N-(2-ethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.